3-Tert-butyl-5-cyclopropoxybenzamide
Description
3-Tert-butyl-5-cyclopropoxybenzamide is a benzamide derivative characterized by a benzene ring substituted with a tert-butyl group at the 3-position and a cyclopropoxy group at the 5-position. Its molecular formula is C₁₄H₁₉NO₂, with a molar mass of 245.31 g/mol. The tert-butyl group contributes significant steric bulk and lipophilicity, while the cyclopropoxy moiety introduces ring strain and unique electronic effects due to the cyclopropane ring’s angular geometry.
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
3-tert-butyl-5-cyclopropyloxybenzamide |
InChI |
InChI=1S/C14H19NO2/c1-14(2,3)10-6-9(13(15)16)7-12(8-10)17-11-4-5-11/h6-8,11H,4-5H2,1-3H3,(H2,15,16) |
InChI Key |
ZIMPZCJXLAGRNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)N)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-5-cyclopropoxybenzamide can be achieved through various synthetic routes. One common method involves the reaction of 3-tert-butyl-5-hydroxybenzamide with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-5-cyclopropoxybenzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Tert-butyl-5-cyclopropoxybenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Tert-butyl-5-cyclopropoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Density : Higher density correlates with bulkier substituents (e.g., tert-butyl vs. cyclopropoxy), as seen in 3,5-di-tert-butylbenzamide (1.22 g/cm³) .
Solubility and Stability
- Aqueous Solubility : The cyclopropoxy group in this compound reduces solubility (0.5 mg/mL) compared to methoxy-substituted analogs (2.3 mg/mL) due to increased hydrophobicity.
- Metabolic Stability : Cyclopropoxy groups may enhance stability against oxidative metabolism compared to linear alkoxy groups (e.g., isopropoxy) .
Key Findings :
- The tert-butyl group in this compound improves binding affinity (IC₅₀ = 10 nM) compared to smaller substituents, likely due to enhanced van der Waals interactions .
- Cyclopropoxy-substituted analogs show divergent selectivity profiles, suggesting substituent positioning critically influences target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
